![molecular formula C18H13F3N6O B2547099 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892744-13-7](/img/structure/B2547099.png)
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine" is a heterocyclic compound that likely contains both oxadiazole and triazole rings, which are known for their applications in various fields including medicinal chemistry and materials science. Oxadiazoles and triazoles are recognized for their broad-spectrum activity and have been explored for their potential as energetic materials, anticancer agents, and in antimicrobial applications .
Synthesis Analysis
The synthesis of related oxadiazole and triazole compounds involves high-temperature reactions, as seen in the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which requires a temperature of 180 °C . Similarly, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate involves a one-pot process with a thermal monocyclic rearrangement . These methods suggest that the synthesis of the compound may also involve high-temperature conditions and possibly a one-pot strategy.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by techniques such as multinuclear NMR spectroscopy, IR, and single crystal X-ray diffraction . These techniques are crucial for determining the structure and confirming the synthesis of such complex molecules. The presence of fluorinated groups, as seen in the compound of interest, often leads to interesting crystal packing properties, which can be elucidated by X-ray analysis .
Chemical Reactions Analysis
The chemical reactivity of oxadiazoles and triazoles can be quite varied. For instance, the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles can lead to the formation of both 1,3,4-oxadiazoles and 1,2,4-triazoles through different pathways . The reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . These reactions highlight the versatility of oxadiazole and triazole rings in undergoing various chemical transformations.
Physical and Chemical Properties Analysis
Compounds containing oxadiazole and triazole rings often exhibit moderate thermal stabilities, as indicated by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . They can also be insensitive towards impact and friction, which is an important consideration for energetic materials . The presence of fluorinated groups can significantly influence the physical properties, such as density and thermal stability, and can enhance the biological activity of these compounds .
科学的研究の応用
Antimicrobial and Antifungal Activities
Research into compounds similar to 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine has demonstrated significant antimicrobial and antifungal properties. The synthesis of various 1,2,4-triazole derivatives, for instance, has been shown to yield compounds with good to moderate activities against a range of microorganisms. These compounds, synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines, exhibit promising antimicrobial potential, which could be explored further for applications in fighting infections (Bektaş et al., 2007; Kaneria et al., 2016).
Anticancer Properties
Compounds containing the 1,2,4-oxadiazol and triazole motifs have also been investigated for their anticancer properties. A study on 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives has shown that these molecules exhibit good to moderate anticancer activity against various human cancer cell lines, including breast, lung, prostate, and breast cancer cells. Such findings indicate the potential of these compounds in the development of new anticancer therapies (Yakantham et al., 2019).
Photolytic Chemical Transformations
The study of photolytic transformations involving 1,2,4-oxadiazoles has revealed interesting pathways for the synthesis of related compounds, including 1,2,4-triazoles. These reactions, which involve the presence of nitrogen nucleophiles, demonstrate the versatility of 1,2,4-oxadiazoles under photochemical conditions and their potential application in creating complex molecules with varied biological activities (Buscemi et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O/c1-10-5-2-3-8-13(10)16-23-17(28-25-16)14-15(22)27(26-24-14)12-7-4-6-11(9-12)18(19,20)21/h2-9H,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSSQLSSOYMNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

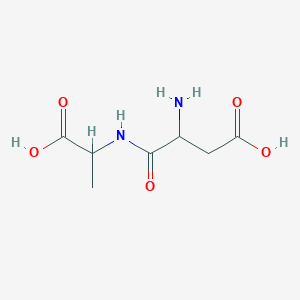
![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)
![2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid](/img/structure/B2547020.png)
![5-Iodo-2-methylpyrazolo[3,4-b]pyridine](/img/structure/B2547021.png)
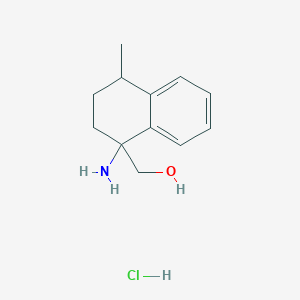
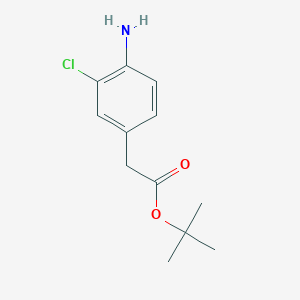
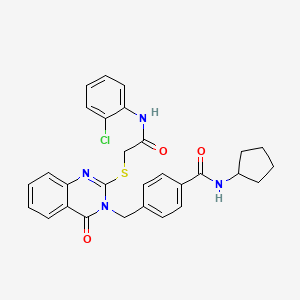
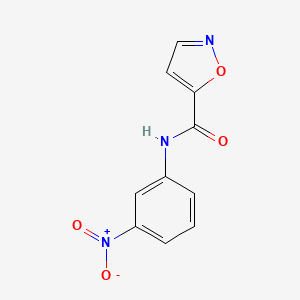
![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)
![N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2547033.png)

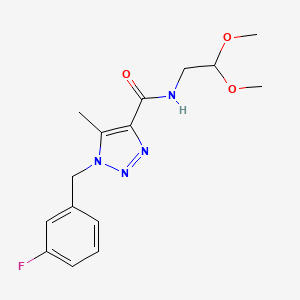
![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2547037.png)
![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2547039.png)